Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Catalog No.
S2920910
CAS No.
2385067-66-1
M.F
C14H18BrNO3
M. Wt
328.206
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoqui...

CAS Number

2385067-66-1

Product Name

Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

IUPAC Name

tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C14H18BrNO3

Molecular Weight

328.206

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-5-4-9-7-12(17)11(15)6-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3

InChI Key

GRBCWXCWZQZOGX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Br)O

solubility

not available

Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is an organic compound characterized by its unique structure and potential applications in various fields. It has the molecular formula C14H18BrNO3 and a molecular weight of 328.206 g/mol. The compound features a bromo substituent at the 7-position and a hydroxy group at the 6-position of the isoquinoline ring, contributing to its distinct chemical properties and biological activities. It appears as a yellowish-green crystalline powder, soluble in organic solvents but insoluble in water.

Typical of isoquinoline derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance solubility and bioavailability.
  • Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Reduction: The hydroxy group can be oxidized or reduced, altering the compound's biological activity.

These reactions are pivotal for modifying the compound to enhance its pharmacological properties or for synthesizing analogs for research purposes.

Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate exhibits notable biological activities:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals and prevent lipid peroxidation, indicating its potential as an antioxidant agent.
  • Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines, suggesting applications in inflammatory conditions.
  • Antitumor Activity: Preliminary studies indicate that it may inhibit tumor cell proliferation, making it a candidate for cancer research .

Synthesis of tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can be achieved through several methods:

  • Condensation Reaction: Bromoacetylbromide is condensed with aniline to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
  • Esterification: The resulting acid is then reacted with tert-butylchloroformate to produce the final ester compound.

These methods leverage common organic synthesis techniques and can be adjusted based on desired yields and purity levels.

The applications of tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate are diverse:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new drugs, particularly in oncology and anti-inflammatory therapies.
  • Chemical Research: Used as a reagent in various synthetic pathways to explore structure-activity relationships in isoquinoline derivatives.
  • Material Science: Potential applications in creating novel materials due to its unique chemical structure.

Interaction studies involving tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate have focused on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or receptors.
  • In vitro Assays: To evaluate its effects on cell lines and determine mechanisms of action.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylateLacks bromo substituentFocused on androgen receptor modulation
Tert-butyl 5-hydroxy-3,4-dihydroisoquinolineHydroxy group at position 5Different biological activity profile
Tert-butyl 8-bromo-3,4-dihydroisoquinolineBromo at position 8Potential different pharmacological effects

These compounds illustrate variations in biological activity and synthesis routes while maintaining core structural elements that define their class as isoquinoline derivatives.

Isoquinoline derivatives have been integral to pharmaceutical research since their isolation from coal tar in 1885 by Hoogewerf and van Dorp. Early studies focused on natural alkaloids like papaverine, which laid the groundwork for understanding structure-activity relationships. The Pomeranz–Fritsch reaction, developed in the early 20th century, revolutionized the synthesis of isoquinoline cores by enabling cyclization of benzaldehyde derivatives with aminoacetals. This method facilitated the production of diverse analogs, including 3,4-dihydroisoquinolines, which retain partial saturation to balance rigidity and conformational flexibility.

By the mid-20th century, synthetic efforts shifted toward optimizing bioavailability and target specificity. For example, the introduction of electron-withdrawing groups (e.g., bromine) and hydrophilic moieties (e.g., hydroxyl) improved binding affinity to nucleic acids and proteins. These advancements positioned isoquinoline derivatives as critical tools for probing biological mechanisms and developing therapeutics.

Significance of 3,4-Dihydroisoquinoline Scaffolds in Drug Discovery

The 3,4-dihydroisoquinoline scaffold offers distinct advantages over fully aromatic analogs:

  • Enhanced Solubility: Partial saturation reduces hydrophobicity, improving aqueous solubility and pharmacokinetics.
  • Conformational Restriction: The fused bicyclic system enforces planar geometry, optimizing interactions with flat binding sites like DNA grooves or enzyme active pockets.
  • Synthetic Versatility: Functionalization at positions 6, 7, and 2 enables rapid diversification. For instance, bromine at C7 facilitates cross-coupling reactions for library synthesis.

Recent studies highlight the scaffold’s role in targeting phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways. Derivatives with methoxy or halogen substitutions at C6/C7 exhibit nanomolar inhibition, as seen in compound 15 from PDE4 inhibitor research. Additionally, the hydroxyl group at C6 in Tert-butyl 7-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate may participate in hydrogen bonding with nucleic acids, a feature exploited in anticancer alkaloids like berberine.

Position of Tert-Butyl 7-Bromo-6-Hydroxy-3,4-Dihydro-1H-Isoquinoline-2-Carboxylate in Contemporary Research

This compound (PubChem CID: 146155406) exemplifies modern strategies to optimize lead compounds through strategic substituent placement:

FeatureRole in Drug Design
7-BromoEnables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups.
6-HydroxyParticipates in H-bonding with targets like DNA topoisomerases or kinase ATP pockets.
Tert-Butyl CarbamateEnhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.

Its synthesis typically involves:

  • Bromination: Electrophilic substitution at C7 using N-bromosuccinimide.
  • Hydroxylation: Directed ortho-metalation to install the C6 hydroxyl group.
  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate to shield the amine.

Researchers leverage this scaffold to develop PDE4 inhibitors with reduced emetic side effects and anticancer agents that intercalate DNA. For example, replacing the tert-butyl group with fluorinated analogs could further tune pharmacokinetic properties.

XLogP3

3

Dates

Last modified: 08-17-2023

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